molecular formula C19H20N4O3S2 B11427650 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-benzylpiperidine-3-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-benzylpiperidine-3-carboxamide

Cat. No.: B11427650
M. Wt: 416.5 g/mol
InChI Key: PJAKCGAQTNVVIR-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide is a complex organic compound featuring a benzothiadiazole ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,1,3-benzothiadiazole-4-sulfonyl chloride, which is then reacted with N-benzylpiperidine-3-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and specific temperature controls to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzothiadiazole ring may also play a role in binding to specific sites on target molecules, affecting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,1,3-Benzothiadiazole-4-sulfonyl)-N-benzylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzothiadiazole ring and the sulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-benzylpiperidine-3-carboxamide

InChI

InChI=1S/C19H20N4O3S2/c24-19(20-12-14-6-2-1-3-7-14)15-8-5-11-23(13-15)28(25,26)17-10-4-9-16-18(17)22-27-21-16/h1-4,6-7,9-10,15H,5,8,11-13H2,(H,20,24)

InChI Key

PJAKCGAQTNVVIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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